4-ethylphenyl (2E)-3-phenylprop-2-enoate
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Overview
Description
4-Ethylphenyl (2E)-3-phenylprop-2-enoate is an organic compound belonging to the class of chalcones. Chalcones are open-chain flavonoids where two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethylphenyl (2E)-3-phenylprop-2-enoate typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the product is purified using techniques such as recrystallization or column chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethylphenyl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-ethylbenzoic acid or 4-ethylacetophenone.
Reduction: Formation of 4-ethylphenylpropanol.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
4-Ethylphenyl (2E)-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 4-ethylphenyl (2E)-3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of adducts that can modulate biological activities. Additionally, the compound’s aromatic rings can participate in π-π interactions and hydrogen bonding, influencing its binding to proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3-(4-ethylphenyl)prop-2-enoate: Similar structure but with a methyl ester group instead of a phenyl group.
(2E)-3-(4-Ethylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one: Another chalcone derivative with a different substitution pattern on the aromatic rings.
Uniqueness
4-Ethylphenyl (2E)-3-phenylprop-2-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a phenyl group on the chalcone backbone makes it a versatile compound for various applications.
Properties
IUPAC Name |
(4-ethylphenyl) (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-2-14-8-11-16(12-9-14)19-17(18)13-10-15-6-4-3-5-7-15/h3-13H,2H2,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWHZTYPELOCPL-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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